6-(3,4-Dichlorophenyl)-1,3-dimethylpteridine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dichlorophenyl)-1,3-dimethylpteridine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a pteridine core substituted with a 3,4-dichlorophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-1,3-dimethylpteridine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorophenylamine with a suitable pteridine derivative in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-1,3-dimethylpteridine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced pteridine derivatives. Substitution reactions can result in a wide range of substituted phenyl derivatives.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-1,3-dimethylpteridine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pteridine derivatives have shown promise.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-1,3-dimethylpteridine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound is structurally similar but contains a urea moiety instead of a pteridine core.
Triclocarban: Another related compound, known for its antibacterial properties, contains a similar dichlorophenyl group.
Uniqueness
6-(3,4-Dichlorophenyl)-1,3-dimethylpteridine-2,4-dione is unique due to its specific pteridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
64232-88-8 |
---|---|
Molecular Formula |
C14H10Cl2N4O2 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C14H10Cl2N4O2/c1-19-12-11(13(21)20(2)14(19)22)18-10(6-17-12)7-3-4-8(15)9(16)5-7/h3-6H,1-2H3 |
InChI Key |
DKAZAIVGWWIDQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.